molecular formula C12H11NO2S2 B13879667 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid

3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid

Cat. No.: B13879667
M. Wt: 265.4 g/mol
InChI Key: ONNCIFSXRBDNBJ-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid is a heterocyclic compound that features both pyridine and thiophene rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is followed by the addition of thiourea to form the desired product. The reaction conditions often include the use of hydrazine hydrate to facilitate the formation of intermediate compounds, which are then transformed into the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine and thiophene compounds .

Scientific Research Applications

3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyridine and thiophene rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

3-pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C12H11NO2S2/c14-11(15)7-10(9-3-1-5-13-8-9)17-12-4-2-6-16-12/h1-6,8,10H,7H2,(H,14,15)

InChI Key

ONNCIFSXRBDNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)SC2=CC=CS2

Origin of Product

United States

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